molecular formula C21H22N4O5S B2594728 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 922915-67-1

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2594728
CAS No.: 922915-67-1
M. Wt: 442.49
InChI Key: OLQATJYUMLYXIA-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a morpholinosulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3,4-dimethylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.

  • Introduction of the Morpholinosulfonyl Group: : The morpholinosulfonyl group can be introduced via sulfonylation reactions. Morpholine can react with sulfonyl chlorides in the presence of a base such as triethylamine to form the morpholinosulfonyl derivative.

  • Coupling to Form the Final Compound: : The final step involves coupling the oxadiazole derivative with the morpholinosulfonyl benzamide. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or the sulfonyl group.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a Lewis acid catalyst for chlorination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole or sulfonyl groups.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the specific positioning of the dimethylphenyl group and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-14-3-4-17(13-15(14)2)20-23-24-21(30-20)22-19(26)16-5-7-18(8-6-16)31(27,28)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQATJYUMLYXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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